molecular formula C12H13BrO2 B4107654 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate

Cat. No. B4107654
M. Wt: 269.13 g/mol
InChI Key: MHBJKAQNJHSSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as THP-1B and is a derivative of tetrahydronaphthalene. THP-1B has been studied extensively for its biochemical and physiological effects, as well as its potential use in various research applications.

Mechanism of Action

The mechanism of action of THP-1B is not fully understood, but it is thought to act through the inhibition of various cellular pathways. THP-1B has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
THP-1B has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. THP-1B has also been found to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, THP-1B has been shown to have anti-microbial effects against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

THP-1B has several advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for use in research. THP-1B also has a wide range of biological activities, making it suitable for use in a variety of research applications. However, THP-1B also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy for use in humans.

Future Directions

There are several future directions for research on THP-1B. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further studies are needed to determine its safety and efficacy for use in humans. Another area of interest is the development of new synthesis methods for THP-1B that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of THP-1B and its potential applications in various research fields.

Scientific Research Applications

THP-1B has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. THP-1B has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBJKAQNJHSSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(CCCC2)C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate
Reactant of Route 2
Reactant of Route 2
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate
Reactant of Route 3
Reactant of Route 3
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate
Reactant of Route 4
Reactant of Route 4
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate
Reactant of Route 5
Reactant of Route 5
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate
Reactant of Route 6
Reactant of Route 6
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.